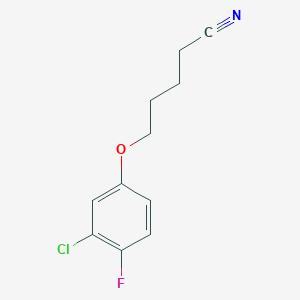

5-(3-Chloro-4-fluoro-phenoxy)pentanenitrile

CAS No.:

Cat. No.: VC13436677

Molecular Formula: C11H11ClFNO

Molecular Weight: 227.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11ClFNO |

|---|---|

| Molecular Weight | 227.66 g/mol |

| IUPAC Name | 5-(3-chloro-4-fluorophenoxy)pentanenitrile |

| Standard InChI | InChI=1S/C11H11ClFNO/c12-10-8-9(4-5-11(10)13)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2 |

| Standard InChI Key | JJCDTYBQLUWXTQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1OCCCCC#N)Cl)F |

| Canonical SMILES | C1=CC(=C(C=C1OCCCCC#N)Cl)F |

Introduction

5-(3-Chloro-4-fluoro-phenoxy)pentanenitrile is a chemical compound characterized by its unique molecular structure, which includes a phenoxy group substituted with chlorine and fluorine atoms. This compound is notable for its potential applications in various fields, including medicinal chemistry and agrochemical development. The molecular formula of this compound is not explicitly provided in the available sources, but its molecular weight is approximately 227.67 g/mol .

Biological Activity

Research indicates that 5-(3-Chloro-4-fluoro-phenoxy)pentanenitrile exhibits potential biological activity, particularly in antimicrobial and antifungal properties. The halogen substituents on the phenoxy ring are crucial for enhancing its interaction with biological targets, which may include specific enzymes or receptors. This interaction can lead to inhibition or activation of certain biochemical pathways, contributing to its therapeutic potential.

Medicinal Chemistry

The compound's unique structure and biological activity make it a valuable scaffold for developing new drugs. Its potential in modulating enzyme activity or receptor function is critical for understanding its therapeutic applications.

Agrochemical Development

In addition to medicinal applications, 5-(3-Chloro-4-fluoro-phenoxy)pentanenitrile may also find use in agrochemicals due to its antimicrobial properties.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features |

|---|---|

| 2-Chloro-4-(trifluoromethyl)phenol | Contains a chloro group and trifluoromethyl substituent |

| 5-Chloro-2-(trifluoromethyl)benzamide | Features a chloro group and trifluoromethyl group |

| 2-Chloro-α,α,α-trifluoro-p-cresol | Has multiple trifluoromethyl groups |

| 5-(3-Chloro-4-fluoro-phenoxy)pentanenitrile | Phenoxy ring with chlorine and fluorine substituents, pentanenitrile chain |

5-(3-Chloro-4-fluoro-phenoxy)pentanenitrile stands out due to its specific combination of chlorine and fluorine substituents on the phenoxy ring and the presence of a pentanenitrile chain, imparting unique chemical properties advantageous in both synthetic applications and biological activities.

Future Research Directions

Further research is needed to fully elucidate the interactions of 5-(3-Chloro-4-fluoro-phenoxy)pentanenitrile with biological targets and to explore its potential therapeutic applications. This includes detailed studies on its mechanism of action and the optimization of its structure for enhanced biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume